Evidence 1: GABAA Receptor Antagonist Activity—Functional Differentiation from In-Class Hydantoins
CAS 43189-49-7 exhibits measurable antagonist activity at the recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp‑In cells, with an IC₅₀ value of 1.02 × 10³ nM (1.02 μM) determined by FMP assay [1]. This functional annotation is absent for the unsubstituted hydantoin-5-propionic acid (CAS 5624-26-0) and most simple hydantoin derivatives, which lack documented ion‑channel activity. While the potency is modest (low micromolar range), the presence of any receptor‑level activity differentiates this scaffold from inert analogs and establishes a baseline for structure–activity relationship (SAR) studies.
| Evidence Dimension | In vitro antagonist potency (IC₅₀) at recombinant α4β1δ GABAA receptor |
|---|---|
| Target Compound Data | IC₅₀ = 1.02 × 10³ nM |
| Comparator Or Baseline | Unsubstituted hydantoin-5-propionic acid (CAS 5624-26-0) and other simple hydantoins: no documented GABAA receptor activity in public databases |
| Quantified Difference | Target compound has documented antagonist activity (IC₅₀ = 1.02 μM); comparator lacks any reported receptor-level activity |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp‑In cells; FMP (fluorescent membrane potential) assay |
Why This Matters
The presence of a quantifiable, receptor‑specific functional readout—however modest—provides a selection criterion for assay development and SAR exploration that is absent in the generic hydantoin scaffold.
- [1] BindingDB. Entry for monomerid 50369315: IC₅₀ = 1.02E+3 nM at recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp‑In cells. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
